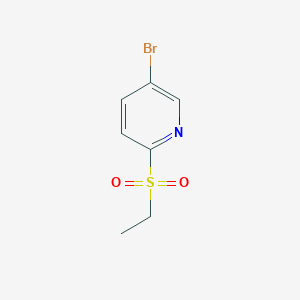

5-Bromo-2-(ethylsulfonyl)pyridine

Übersicht

Beschreibung

5-Bromo-2-(ethylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.12 . It is a solid substance that is stored at room temperature under an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

This compound has a density of 1.679g/cm3 . It has a boiling point of 366.287ºC at 760 mmHg . The melting point is 95-96 °C . The exact mass is 234.93000 .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Optical Studies 5-Bromo-2-(ethylsulfonyl)pyridine has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, including density functional theory (DFT) calculations, provide insights into its structural properties and potential applications in non-linear optical (NLO) materials (Vural & Kara, 2017).

Antimicrobial Activities The compound has been investigated for its antimicrobial properties. Studies include testing its effects on pBR322 plasmid DNA and evaluating its antimicrobial activities using methods like minimal inhibitory concentration (MIC) (Vural & Kara, 2017).

Synthesis of Novel Drugs Variants of this compound, such as 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been synthesized and investigated for their antitumor activity and effects on PI3Kα kinase, an enzyme involved in cancer progression (Zhou et al., 2015).

Structural Characterization and Optimization The compound has been structurally characterized and optimized using a combination of spectroscopic methods and single-crystal X-ray diffraction analysis. These studies assist in understanding its molecular geometry, which is crucial for its applications in various fields (Mphahlele & Maluleka, 2021).

Antibacterial and Antioxidant Activities Derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies are essential for developing new pharmaceuticals and healthcare products (Variya et al., 2019).

Purification of Monoclonal Antibodies Pyridine-based compounds, including derivatives of this compound, have been used in mixed-mode chromatography for the purification of monoclonal antibodies. This application is significant in biotechnology and pharmaceutical manufacturing (Zhang et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions of 5-Bromo-2-(ethylsulfonyl)pyridine could involve its use in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These compounds could potentially be used as chiral dopants for liquid crystals . Additionally, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives could also be investigated .

Wirkmechanismus

Target of Action

5-Bromo-2-(ethylsulfonyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to form carbon–carbon bonds, a fundamental process in organic synthesis .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can impact the efficacy and stability of the compound .

Eigenschaften

IUPAC Name |

5-bromo-2-ethylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEVUUWBNIEEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

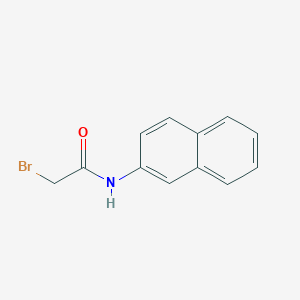

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)